molecular formula C9H7NO4 B7806398 3-(4-Nitrophenyl)prop-2-enoic acid

3-(4-Nitrophenyl)prop-2-enoic acid

Cat. No. B7806398
M. Wt: 193.16 g/mol
InChI Key: XMMRNCHTDONGRJ-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

A suspension of 4-nitrocinnamic acid (13.5 g, 70 mmol) in H2O (100 mL) was treated with hydroxylamine sulfate (18.5 g, 113 mmol) and hydroxylamine-o-sulfonic acid (43.5 g, 385 mmol) at 0° C. The pH was adjusted to 7.6 with 50% NaOH, and additional base was added as needed over the next 6 hours to maintain a pH of 7.6. The mixture was then filtered, and the filtrate was acidified to pH 2 with 2N H2SO4. The solids that formed were filtered, washed with H2O, and recrystallized from EtOH:H2O(30 mL: 150 mL) to give the title compound. 1H NMR (CDCl3) δ 2.71 (t, 2 H), 3.03 (t, 2 H), 7.34 (d, 2 H), 8.13 (d, 2 H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
43.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH:8]=[CH:9][C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(O)(O)(=O)=O.NO.NOS(O)(=O)=O.[OH-].[Na+]>O>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:13][CH:14]=1)([O-:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
43.5 g
Type
reactant
Smiles
NOS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
as needed over the next 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a pH of 7.6
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
The solids that formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.